molecular formula C19H11N5O2S B14212518 4-[6-(4-Nitrophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]quinoline CAS No. 832151-35-6

4-[6-(4-Nitrophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]quinoline

Cat. No.: B14212518
CAS No.: 832151-35-6
M. Wt: 373.4 g/mol
InChI Key: BTJPDQGWWJEZTF-UHFFFAOYSA-N
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Description

4-[6-(4-Nitrophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]quinoline is a complex heterocyclic compound that incorporates a quinoline core, a thiazolo[3,2-b][1,2,4]triazole ring, and a nitrophenyl group. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[6-(4-Nitrophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]quinoline typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the formation of the thiazolo[3,2-b][1,2,4]triazole ring through the cyclization of appropriate thioamide and hydrazine derivatives. The quinoline core can be introduced via Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic catalysts .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

4-[6-(4-Nitrophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-[6-(4-Nitrophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]quinoline has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer activities.

    Medicine: Explored as a candidate for drug development due to its bioactive properties.

Mechanism of Action

The mechanism of action of 4-[6-(4-Nitrophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]quinoline is not fully understood but is believed to involve interactions with various molecular targets:

Comparison with Similar Compounds

Properties

CAS No.

832151-35-6

Molecular Formula

C19H11N5O2S

Molecular Weight

373.4 g/mol

IUPAC Name

6-(4-nitrophenyl)-2-quinolin-4-yl-[1,3]thiazolo[3,2-b][1,2,4]triazole

InChI

InChI=1S/C19H11N5O2S/c25-24(26)13-7-5-12(6-8-13)17-11-27-19-21-18(22-23(17)19)15-9-10-20-16-4-2-1-3-14(15)16/h1-11H

InChI Key

BTJPDQGWWJEZTF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)C3=NN4C(=CSC4=N3)C5=CC=C(C=C5)[N+](=O)[O-]

Origin of Product

United States

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